molecular formula C24H22BrN3O2 B236798 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide

Cat. No. B236798
M. Wt: 464.4 g/mol
InChI Key: RCAIWCNZGZUPCW-UHFFFAOYSA-N
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Description

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide, also known as BBR 3464, is a synthetic compound that belongs to the class of platinum-based anticancer drugs. BBR 3464 has shown promising results in the treatment of various types of cancers, including breast, lung, ovarian, and colon cancer.

Mechanism of Action

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide 3464 exerts its anticancer activity by forming DNA adducts, which leads to DNA damage and subsequent cell death. This compound 3464 has a unique mechanism of action compared to other platinum-based drugs, as it can form multiple types of DNA adducts, including intrastrand and interstrand crosslinks.
Biochemical and Physiological Effects:
This compound 3464 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in preclinical studies. This compound 3464 also has anti-angiogenic properties, which can prevent the formation of new blood vessels that supply nutrients to tumors. This compound 3464 has a lower toxicity profile compared to other platinum-based drugs, which can reduce the risk of side effects.

Advantages and Limitations for Lab Experiments

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide 3464 has several advantages for lab experiments, including its ability to form multiple types of DNA adducts and its lower toxicity profile. However, this compound 3464 has limitations in terms of its stability and solubility, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the development of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide 3464. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy of this compound 3464 in combination with other anticancer drugs or radiation therapy. Additionally, further research is needed to understand the mechanism of action of this compound 3464 and its potential for the treatment of other types of cancers.

Synthesis Methods

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide 3464 is synthesized by reacting 2-bromo-4'-methylacetanilide with 4-(4-benzoyl-1-piperazinyl)aniline in the presence of a platinum catalyst. The reaction results in the formation of this compound 3464, which is then purified using various chromatographic techniques.

Scientific Research Applications

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide 3464 has shown promising results in preclinical studies for the treatment of various types of cancers. It has been shown to be effective against multidrug-resistant tumors and has a lower toxicity profile compared to other platinum-based drugs. This compound 3464 has also been shown to enhance the efficacy of radiation therapy in cancer treatment.

properties

Molecular Formula

C24H22BrN3O2

Molecular Weight

464.4 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-bromobenzamide

InChI

InChI=1S/C24H22BrN3O2/c25-22-9-5-4-8-21(22)23(29)26-19-10-12-20(13-11-19)27-14-16-28(17-15-27)24(30)18-6-2-1-3-7-18/h1-13H,14-17H2,(H,26,29)

InChI Key

RCAIWCNZGZUPCW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4

Origin of Product

United States

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